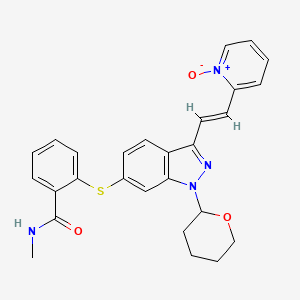
Axitinib N-Oxide Tetrahydropyranyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axitinib N-Oxide Tetrahydropyranyl Ether is a derivative of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The N-oxide and tetrahydropyranyl ether modifications are designed to enhance the compound’s pharmacokinetic properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib N-Oxide Tetrahydropyranyl Ether involves multiple steps, starting from axitinib. The key steps include the oxidation of axitinib to form the N-oxide derivative, followed by the protection of the hydroxyl group with a tetrahydropyranyl (THP) group. The reaction conditions typically involve the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for the N-oxide formation and dihydropyran (DHP) in the presence of an acid catalyst for the THP protection .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Axitinib N-Oxide Tetrahydropyranyl Ether can undergo various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced back to the parent amine.
Substitution: The THP group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogenation catalysts.
Substitution: Acidic or basic conditions can be used to remove or replace the THP group.
Major Products
Oxidation: Further oxidized derivatives.
Reduction: Axitinib.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Axitinib N-Oxide Tetrahydropyranyl Ether has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its effects on VEGFR signaling pathways in various biological systems.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in enhancing the efficacy and stability of axitinib.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Axitinib N-Oxide Tetrahydropyranyl Ether exerts its effects by inhibiting the activity of VEGFR-1, VEGFR-2, and VEGFR-3. These receptors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By blocking these receptors, the compound inhibits the growth of new blood vessels, thereby restricting the supply of oxygen and nutrients to tumors, leading to their shrinkage and inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
Axitinib: The parent compound, used in the treatment of advanced renal cell carcinoma.
Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A multi-kinase inhibitor used for treating various types of cancer.
Uniqueness
Axitinib N-Oxide Tetrahydropyranyl Ether is unique due to its enhanced pharmacokinetic properties and stability compared to axitinib. The N-oxide and THP modifications improve its solubility and bioavailability, making it a potentially more effective therapeutic agent .
Properties
Molecular Formula |
C27H26N4O3S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-methyl-2-[1-(oxan-2-yl)-3-[(E)-2-(1-oxidopyridin-1-ium-2-yl)ethenyl]indazol-6-yl]sulfanylbenzamide |
InChI |
InChI=1S/C27H26N4O3S/c1-28-27(32)22-9-2-3-10-25(22)35-20-13-14-21-23(15-12-19-8-4-6-16-30(19)33)29-31(24(21)18-20)26-11-5-7-17-34-26/h2-4,6,8-10,12-16,18,26H,5,7,11,17H2,1H3,(H,28,32)/b15-12+ |
InChI Key |
AIMSUHVXJWEWAK-NTCAYCPXSA-N |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)/C=C/C5=CC=CC=[N+]5[O-] |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)C=CC5=CC=CC=[N+]5[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















